4-(4-Benzylpiperazin-1-yl)-6-chloro-2-(trifluoromethyl)pyrimidine
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Overview
Description
4-(4-Benzylpiperazin-1-yl)-6-chloro-2-(trifluoromethyl)pyrimidine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzyl group attached to a piperazine ring, which is further connected to a pyrimidine ring substituted with chlorine and trifluoromethyl groups. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylpiperazin-1-yl)-6-chloro-2-(trifluoromethyl)pyrimidine typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first synthesized by reacting benzyl chloride with piperazine in the presence of a base such as sodium hydroxide.
Pyrimidine Ring Formation: The piperazine intermediate is then reacted with 2,4,6-trichloropyrimidine in the presence of a suitable solvent like dimethylformamide (DMF) to form the desired pyrimidine ring.
Introduction of Trifluoromethyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzylpiperazin-1-yl)-6-chloro-2-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the piperazine ring or the benzyl group.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like DMF.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Oxidation Products: Oxidation can lead to the formation of N-oxides or other oxidized derivatives.
Hydrolysis Products: Hydrolysis can yield different fragments of the original molecule, such as benzyl alcohol and piperazine derivatives.
Scientific Research Applications
4-(4-Benzylpiperazin-1-yl)-6-chloro-2-(trifluoromethyl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Pharmacology: It is used to investigate the binding affinity and activity of various receptors and enzymes.
Biological Studies: The compound is employed in studies related to cell signaling pathways and molecular interactions.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-Benzylpiperazin-1-yl)-6-chloro-2-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may act as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors, leading to changes in cellular functions and signaling .
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorobenzyl)piperazin-1-yl Derivatives: These compounds share a similar piperazine structure but with a fluorobenzyl group instead of a benzyl group.
2-(4-(4-Substituted Piperazin-1-yl)benzylidene)hydrazinecarboxamide Derivatives: These compounds have a similar piperazine moiety but differ in the attached functional groups.
Uniqueness
4-(4-Benzylpiperazin-1-yl)-6-chloro-2-(trifluoromethyl)pyrimidine is unique due to the presence of both chlorine and trifluoromethyl groups on the pyrimidine ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the benzylpiperazine moiety provides a distinct profile that sets it apart from other similar compounds.
Properties
Molecular Formula |
C16H16ClF3N4 |
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Molecular Weight |
356.77 g/mol |
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-6-chloro-2-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C16H16ClF3N4/c17-13-10-14(22-15(21-13)16(18,19)20)24-8-6-23(7-9-24)11-12-4-2-1-3-5-12/h1-5,10H,6-9,11H2 |
InChI Key |
QQZMZZIRINURCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC(=NC(=N3)C(F)(F)F)Cl |
Origin of Product |
United States |
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